molecular formula C13H17N3 B7555944 N-ethyl-N'-quinolin-4-ylethane-1,2-diamine

N-ethyl-N'-quinolin-4-ylethane-1,2-diamine

Cat. No. B7555944
M. Wt: 215.29 g/mol
InChI Key: IECOMIAXBCWXQA-UHFFFAOYSA-N
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Description

N-ethyl-N'-quinolin-4-ylethane-1,2-diamine (EQD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQD is a diamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, but it has been suggested that N-ethyl-N'-quinolin-4-ylethane-1,2-diamine may act as a DNA intercalator, inhibiting DNA synthesis and leading to cell death. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit various biochemical and physiological effects. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has several advantages for use in lab experiments, including its high purity and stability. However, N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is also highly toxic and requires careful handling and disposal. Additionally, the mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-ethyl-N'-quinolin-4-ylethane-1,2-diamine. One potential direction is the development of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine derivatives with improved pharmacological properties. Another potential direction is the study of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in combination with other anti-cancer agents to improve its efficacy. Additionally, the role of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.

Synthesis Methods

N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been synthesized through various methods, including the reaction between 2-aminoethyl quinoline and ethyl chloroacetate, and the reaction between 4-chloroquinoline and ethylenediamine. The synthesis of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been studied for its antioxidant activity and has been found to exhibit neuroprotective effects.

properties

IUPAC Name

N-ethyl-N'-quinolin-4-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-14-9-10-16-13-7-8-15-12-6-4-3-5-11(12)13/h3-8,14H,2,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECOMIAXBCWXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC1=CC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N'-quinolin-4-ylethane-1,2-diamine

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